Cas no 2138081-58-8 (N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide)

N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide
- 2138081-58-8
- EN300-1178803
-
- インチ: 1S/C11H14ClNO3S/c1-9(7-12)13-17(15,16)8-11(14)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3
- InChIKey: CHVVWWHCIDLLCQ-UHFFFAOYSA-N
- ほほえんだ: ClCC(C)NS(CC(C1C=CC=CC=1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 275.0382922g/mol
- どういたいしつりょう: 275.0382922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 71.6Ų
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1178803-500mg |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 500mg |
$1247.0 | 2023-10-03 | ||
Enamine | EN300-1178803-1.0g |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1178803-250mg |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 250mg |
$1196.0 | 2023-10-03 | ||
Enamine | EN300-1178803-2500mg |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 2500mg |
$2548.0 | 2023-10-03 | ||
Enamine | EN300-1178803-100mg |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 100mg |
$1144.0 | 2023-10-03 | ||
Enamine | EN300-1178803-50mg |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 50mg |
$1091.0 | 2023-10-03 | ||
Enamine | EN300-1178803-1000mg |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 1000mg |
$1299.0 | 2023-10-03 | ||
Enamine | EN300-1178803-5000mg |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 5000mg |
$3770.0 | 2023-10-03 | ||
Enamine | EN300-1178803-10000mg |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide |
2138081-58-8 | 10000mg |
$5590.0 | 2023-10-03 |
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamideに関する追加情報
Comprehensive Overview of N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide (CAS No. 2138081-58-8)
N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide (CAS No. 2138081-58-8) is a specialized sulfonamide derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, characterized by its chloropropan and phenylethane moieties, is often studied for its structural versatility and reactivity. Researchers and industry professionals are increasingly exploring its utility in pharmaceuticals, agrochemicals, and material science, making it a subject of interest in contemporary chemical research.
The molecular structure of N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide features a sulfonamide group linked to a phenyl ketone and a chlorinated propane chain. This arrangement imparts distinct electronic and steric properties, which are crucial for its reactivity and interaction with other molecules. The presence of the chloro substituent enhances its potential as an intermediate in synthetic chemistry, particularly in the development of novel compounds with tailored functionalities. Its CAS number 2138081-58-8 serves as a unique identifier, ensuring precise referencing in scientific literature and commercial transactions.
In the pharmaceutical sector, N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide is being investigated for its role in drug discovery. Sulfonamide-based compounds have historically been pivotal in antibiotic development, and this derivative’s structural features suggest potential applications beyond traditional uses. For instance, its keto and sulfonamide groups could be leveraged to design enzyme inhibitors or receptor modulators, addressing unmet medical needs. Recent trends in AI-driven drug discovery have further highlighted the importance of such specialized intermediates, as computational models increasingly rely on diverse chemical libraries for virtual screening.
Beyond pharmaceuticals, CAS 2138081-58-8 is also relevant in agrochemical research. The compound’s chloropropan segment may contribute to the development of new pesticides or herbicides, aligning with the growing demand for sustainable and efficient crop protection solutions. As global agriculture faces challenges such as pest resistance and environmental concerns, innovative chemical entities like N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide could play a critical role in next-generation formulations. This aligns with the broader industry focus on green chemistry and reduced ecological impact.
Material science is another domain where N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide shows promise. Its ability to act as a building block for polymers or functional materials is under exploration, particularly in the context of advanced coatings and adhesives. The compound’s sulfonamide group can enhance thermal stability and adhesion properties, making it valuable for high-performance applications. With the rise of smart materials and nanotechnology, such specialized intermediates are becoming increasingly important for innovation in this field.
The synthesis and handling of N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide require careful consideration of its physicochemical properties. Its solubility, stability, and reactivity profile must be thoroughly understood to ensure safe and effective use in laboratory and industrial settings. Researchers often employ spectroscopic techniques such as NMR and IR to characterize this compound, while chromatographic methods are used for purification. These analytical approaches are essential for quality control and regulatory compliance, particularly when the compound is intended for commercial or research purposes.
Market dynamics for CAS 2138081-58-8 reflect its niche yet growing demand. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the needs of academic institutions, pharmaceutical companies, and agrochemical firms. The compound’s pricing and availability are influenced by factors such as raw material costs, synthesis complexity, and regional regulations. As interest in specialty chemicals continues to rise, N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide is poised to become a more prominent player in the fine chemicals market.
In conclusion, N-(1-chloropropan-2-yl)-2-oxo-2-phenylethane-1-sulfonamide (CAS No. 2138081-58-8) represents a versatile and valuable chemical entity with broad applicability across multiple industries. Its unique structural features and potential for innovation make it a compound of significant interest in modern chemistry. Whether in drug discovery, agrochemical development, or material science, this sulfonamide derivative continues to inspire research and commercial exploration, underscoring its relevance in today’s scientific landscape.
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